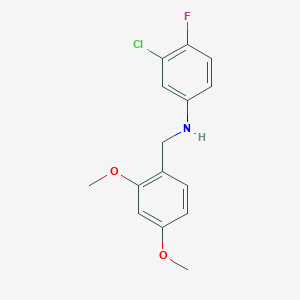
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBP belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of FBP is not fully understood. However, it is believed that FBP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. FBP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FBP has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have a low affinity for normal cells. FBP has been shown to induce cell cycle arrest and inhibit cancer cell migration and invasion. FBP has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FBP is its selectivity towards cancer cells. This makes it a promising compound for cancer treatment. FBP also has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, FBP has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. FBP is also expensive to synthesize, which makes it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for FBP research. One direction is to study the potential use of FBP as a therapeutic agent for cancer treatment. Another direction is to study the diagnostic potential of FBP for cancer detection. Further research is also needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is a novel compound that has shown promising results in various scientific research applications. FBP has low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Synthesemethoden
The synthesis of FBP involves the reaction of 3-fluorobenzoyl chloride and 4-fluorobenzoyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields FBP as a white solid. The purity of FBP can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
FBP has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties. FBP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, FBP has been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-6-4-13(5-7-15)17(23)21-8-10-22(11-9-21)18(24)14-2-1-3-16(20)12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDUZPJCQWOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)



![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)

![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
